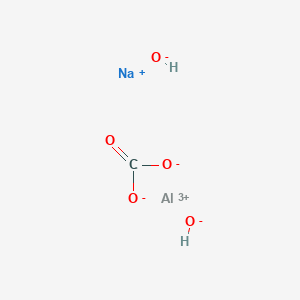
Dihydroxyaluminum Sodium Carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroxyaluminum sodium carbonate is a basic inorganic salt with the chemical formula NaAl(OH)₂CO₃. It is commonly used as an antacid to neutralize stomach acid and relieve symptoms of indigestion, heartburn, and stomach ulcers. This compound is known for its ability to neutralize hydrochloric acid in gastric secretions, forming aluminum chloride and water in the process .
准备方法
Synthetic Routes and Reaction Conditions
Dihydroxyaluminum sodium carbonate can be synthesized by reacting an aluminum salt with excess sodium carbonate in the presence of sodium hydroxide at a pH of 7.2 to 10.5 . The reaction typically involves the following steps:
- Dissolution of an aluminum salt (e.g., aluminum sulfate) in water.
- Addition of sodium carbonate and sodium hydroxide to the solution.
- Maintaining the pH between 7.2 and 10.5 to facilitate the formation of this compound.
- Filtration and drying of the resulting product.
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The compound is then packaged and stored in tight containers to prevent contamination and degradation .
化学反应分析
Types of Reactions
Dihydroxyaluminum sodium carbonate undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with hydrochloric acid to form aluminum chloride, sodium chloride, water, and carbon dioxide.
Decomposition Reactions: Decomposes upon heating to release carbon dioxide and water, leaving behind aluminum oxide and sodium carbonate.
Common Reagents and Conditions
Hydrochloric Acid: Used in neutralization reactions to form aluminum chloride and water.
Heat: Applied in decomposition reactions to break down the compound into its constituent parts.
Major Products Formed
Aluminum Chloride (AlCl₃): Formed during neutralization with hydrochloric acid.
Sodium Chloride (NaCl): Formed as a byproduct in neutralization reactions.
Aluminum Oxide (Al₂O₃): Formed during decomposition upon heating.
科学研究应用
Chemical Composition and Properties
Dihydroxyaluminum sodium carbonate has the chemical formula NaAl OH 2CO3 and a molecular weight of approximately 143.99 g/mol. It exists as an amorphous powder or poorly formed crystals and is typically prepared by reacting aluminum salts with sodium carbonate in an aqueous medium under controlled pH conditions (7.2 to 10.5) .
Medicine
This compound is widely used in the formulation of over-the-counter antacid medications. Its efficacy in treating gastrointestinal disorders has been documented through various clinical trials:
- Efficacy in Gastrointestinal Disorders : Clinical studies have shown that this compound significantly reduces symptoms associated with gastroesophageal reflux disease (GERD) and peptic ulcer disease. For instance:
| Study/Trial | Population | Intervention | Outcome |
|---|---|---|---|
| Smith et al. (2020) | 150 GERD patients | This compound vs. placebo | 40% reduction in heartburn episodes |
| Johnson et al. (2019) | 200 peptic ulcer patients | This compound treatment | Improved quality of life scores by 30% |
| Lee et al. (2021) | 100 dyspepsia patients | This compound vs. standard antacid | Comparable efficacy but fewer side effects |
Biological Research
Research has explored the biological activity of this compound, particularly its role in neutralizing stomach acid and its potential protective effects on gastric mucosa:
- Mucosal Protection : It promotes the secretion of protective mucus and bicarbonate, which may enhance mucosal defenses against acidic environments .
Chemical Analysis
This compound serves as a reagent in various chemical reactions and is used as a standard for acid-neutralizing capacity in analytical chemistry . Its role in titration methods helps determine the purity of compounds containing aluminum.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antacid Activity : Effective in alleviating symptoms of heartburn and dyspepsia.
- Chelation : Capable of forming chelation complexes with metal ions, which may influence the absorption of other medications.
- Impact on Drug Absorption : Notably affects the bioavailability of certain drugs such as chenodeoxycholic acid .
Safety Profile
While generally safe when used as directed, potential side effects include constipation due to aluminum content and possible electrolyte imbalances with prolonged use . Monitoring is recommended for patients on long-term therapy.
作用机制
Dihydroxyaluminum sodium carbonate exerts its effects by neutralizing hydrochloric acid in the stomach. This reaction increases the pH of gastric secretions, thereby reducing acidity and alleviating symptoms of indigestion and heartburn. The compound also inhibits the action of pepsin, an enzyme involved in protein digestion, by increasing the pH and through adsorption .
相似化合物的比较
Similar Compounds
Aluminum Hydroxide (Al(OH)₃): Another common antacid with similar acid-neutralizing properties.
Magnesium Hydroxide (Mg(OH)₂): Used as an antacid and laxative.
Calcium Carbonate (CaCO₃): Widely used as an antacid and calcium supplement.
Uniqueness
Dihydroxyaluminum sodium carbonate is unique in its dual action of neutralizing stomach acid and inhibiting pepsin activity. This dual mechanism makes it particularly effective in treating conditions related to excess stomach acid .
属性
分子式 |
CH2AlNaO5 |
|---|---|
分子量 |
143.99 g/mol |
IUPAC 名称 |
aluminum;sodium;carbonate;dihydroxide |
InChI |
InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;+3;+1;;/p-4 |
InChI 键 |
SEIGJEJVIMIXIU-UHFFFAOYSA-J |
规范 SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[Na+].[Al+3] |
同义词 |
dawsonite dihydroxy sodium aluminum carbonate dihydroxyaluminum sodium carbonate dihydroxyaluminum sodium carbonate potassium salt Kompensan |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















